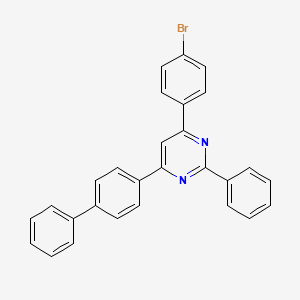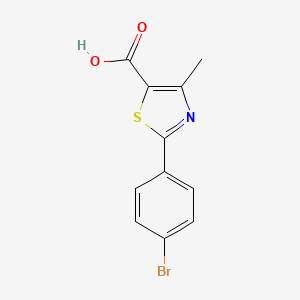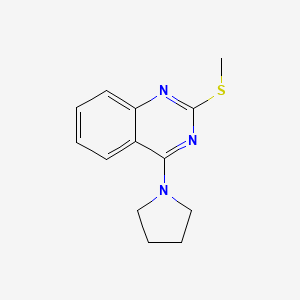
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline and its derivatives exhibit notable antimicrobial activity. Research has shown these compounds to be effective against a range of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. Additionally, they have shown activity against yeast and fungi, including Candida albicans and Aspergillus niger (Al-Salahi et al., 2013).
Cytotoxicity and Anti-Inflammatory Activity
These compounds have been studied for their cytotoxic effects against various cancer cell lines, including hepatocellular Hep-G2 and colon HCT-116 carcinoma cells. They also influence inflammatory mediators such as nitric oxide, tumor necrosis factor-α, and prostaglandin E-2 in stimulated macrophages. Some specific derivatives show high cytotoxicity, while others are promising as multi-potent anti-inflammatory agents (Al-Salahi et al., 2013).
Synthesis and Reactivity
The synthesis and reactivity of triazolo-annelated quinazolines, starting from specific compounds like N-cyanoimidocarbonates, have been explored. Such studies provide access to a variety of derivatives, highlighting the chemical versatility and potential for further development of these compounds (Al-Salahi, 2010).
Optoelectronic Materials
Quinazoline derivatives, including 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline, have applications in the field of optoelectronics. They are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating their potential in advanced technological applications (Lipunova et al., 2018).
Anti-Inflammatory and Antimicrobial Derivatives
Further research has led to the synthesis of novel quinazolin-4-one derivatives with demonstrated anti-inflammatory and antimicrobial activities. These studies contribute to the understanding of the structure-activity relationship of these compounds and their potential therapeutic applications (Kumar et al., 2009).
Propiedades
IUPAC Name |
2-methylsulfanyl-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-17-13-14-11-7-3-2-6-10(11)12(15-13)16-8-4-5-9-16/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHTXDCXTGALRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

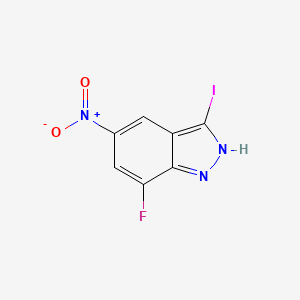
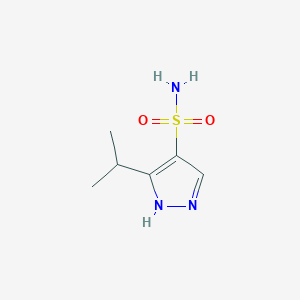
![3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one](/img/structure/B2379594.png)

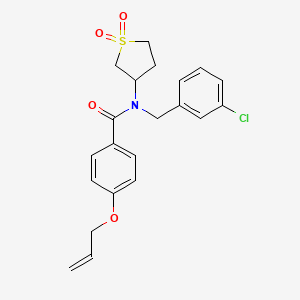
![tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2379599.png)
![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2379600.png)
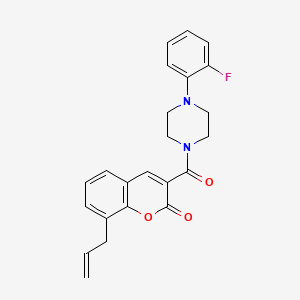
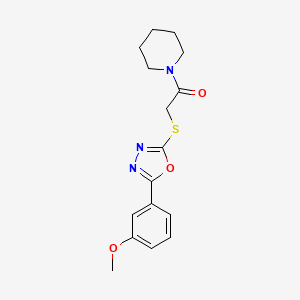
![(E)-3-(4-Fluorophenyl)-2-(4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carbonyl)prop-2-enenitrile](/img/structure/B2379603.png)
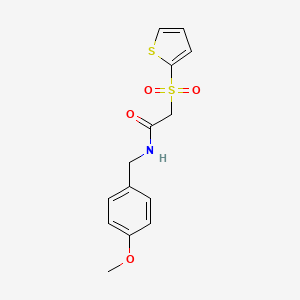
![3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2379609.png)
